molecular formula C18H31NOSn B063115 3-Formyl-4-(tributylstannyl)pyridine CAS No. 160351-06-4

3-Formyl-4-(tributylstannyl)pyridine

Cat. No. B063115
M. Wt: 396.2 g/mol
InChI Key: CQDQKSXEFDNNNH-UHFFFAOYSA-N
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Description

“3-Formyl-4-(tributylstannyl)pyridine” is a chemical compound with the molecular formula C18H31NOSn . It is used in the synthesis of substituted pyridines with diverse functional groups .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of 3-formyl (aza)indoles/benzofurans . This ring cleavage methodology reaction allows the selective introduction of multiple functional groups .


Molecular Structure Analysis

The molecular structure of “3-Formyl-4-(tributylstannyl)pyridine” consists of a pyridine ring with a formyl group at the 3-position and a tributylstannyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving “3-Formyl-4-(tributylstannyl)pyridine” are part of a broader methodology for the synthesis of substituted pyridines . This involves a ring cleavage reaction that allows the introduction of various functional groups to the pyridine scaffold .

Scientific Research Applications

    Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluorinated pyridines are used in the synthesis of various biologically active compounds .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

    Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Method : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .
    • Results : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Future Directions

The future directions for “3-Formyl-4-(tributylstannyl)pyridine” could involve its use in the synthesis of more diverse substituted pyridines . These compounds have numerous applications in medicinal chemistry, agrochemicals, and materials .

properties

IUPAC Name

4-tributylstannylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQKSXEFDNNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395494
Record name 4-(Tributylstannyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tributylstannylpyridine-3-carbaldehyde

CAS RN

160351-06-4
Record name 4-(Tributylstannyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tributylstannyl)pyridine-3-carbaldehyde
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